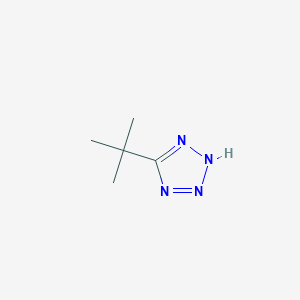

5-tert-butyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBKTMMBLWNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457499 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-46-4 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Synthesis of 5-tert-Butyl-1H-Tetrazole via [3+2] Cycloaddition

Part 1: Executive Summary & Strategic Rationale

The 5-substituted-1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of the carboxylic acid group. While possessing a similar pKa (~4.5–5.0) and planar geometry, the tetrazole ring offers improved bioavailability and membrane permeability.

This guide details the synthesis of 5-tert-butyl-1H-tetrazole from pivalonitrile . This specific transformation presents a unique challenge: the steric bulk of the tert-butyl group significantly retards the rate of cycloaddition compared to aromatic or unhindered aliphatic nitriles.

Process Selection: While the classical Finnegan method (NaN₃/NH₄Cl in DMF) is historically significant, this guide prioritizes the Demko-Sharpless Zinc-Mediated method .

-

Why? The Finnegan method generates sublimable NH₄N₃ and risks the evolution of hydrazoic acid (

) in the headspace. The Zinc method operates in water/alcohol, keeps the azide sequestered as a metal complex until workup, and offers a superior safety profile for scale-up.

Part 2: Critical Safety Architecture (E-E-A-T)

WARNING: This protocol involves Sodium Azide (

The Azide Hazard Matrix

-

Acute Toxicity:

is roughly as toxic as cyanide (LD50 oral rat ~27 mg/kg). It inhibits cytochrome oxidase. -

Explosive Potential:

-

Acid Contact: Contact with acid releases Hydrazoic Acid (

), a volatile, explosive, and highly toxic gas. -

Heavy Metals:

reacts with Cu, Pb, or Hg (often found in drain pipes or manometers) to form highly shock-sensitive heavy metal azides. -

Halogenated Solvents: Never use Dichloromethane (DCM) with azides; di- and tri-azidomethane are extremely explosive.

-

Engineering Controls

-

Blast Shielding: All heating steps must be performed behind a polycarbonate blast shield.

-

Ventilation: A dedicated fume hood with a face velocity >100 fpm is mandatory.

-

Quench Protocol: A dedicated waste container containing 10% Sodium Nitrite (

) and 10% Sulfuric Acid (

Part 3: Mechanistic Insight

The reaction is a [3+2] dipolar cycloaddition between the nitrile (dipolarophile) and the azide anion (1,3-dipole).

The Steric Challenge: The tert-butyl group exerts significant steric hindrance, shielding the nitrile carbon. Uncatalyzed reactions require dangerous temperatures. The Zinc (II) catalyst acts as a Lewis Acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the attack by the azide.

Mechanistic Pathway Visualization

Figure 1: Lewis-acid catalyzed mechanism overcoming steric hindrance of the pivalyl group.

Part 4: Experimental Protocol (Zinc-Mediated)

Objective: Synthesis of 5-tert-butyl-1H-tetrazole. Scale: 20 mmol (adaptable).

Reagents & Stoichiometry

| Component | Role | Equiv. | Amount |

| Pivalonitrile | Substrate | 1.0 | 1.66 g (20 mmol) |

| Sodium Azide | Reagent | 1.1 | 1.43 g (22 mmol) |

| Zinc Bromide | Catalyst | 1.0 | 4.50 g (20 mmol) |

| Water | Solvent | - | 40 mL |

| Isopropanol | Co-solvent | - | 10 mL (optional, for solubility) |

| HCl (3N) | Workup | Excess | ~30 mL |

| Ethyl Acetate | Extraction | - | ~100 mL |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Sodium Azide (

), Zinc Bromide (-

Note:

is hygroscopic; weigh quickly.

-

-

Substrate Addition: Add Pivalonitrile.

-

Insight: Pivalonitrile is immiscible with water. Vigorous stirring is essential to maximize the interfacial surface area.

-

Phase 2: Thermal Activation

-

Reflux: Heat the mixture to reflux (~100°C internal temperature).

-

Duration: Maintain reflux for 24–36 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane) or LC-MS. The steric bulk of the tert-butyl group makes this reaction slower than benzonitrile derivatives.

-

Phase 3: Workup & Isolation (The "Switchable" Purification)

-

Cooling: Cool the reaction mixture to room temperature.

-

Acidification (Critical Step): Slowly add 3N HCl with vigorous stirring.

-

Observation: The white solid (Zinc-tetrazolate complex) will dissolve, and the free tetrazole may precipitate or oil out.

-

Target pH: pH < 2. This ensures the tetrazole is protonated (neutral) and

is generated from excess azide. Perform in hood.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL).-

Chemistry: The neutral tetrazole moves to the organic layer; Zinc salts remain in the aqueous phase.

-

-

Washing: Wash combined organics with 10 mL of 1N HCl (to remove trace Zn) and then 20 mL of Brine.

-

Drying: Dry over Anhydrous Magnesium Sulfate (

), filter, and concentrate in vacuo.

Phase 4: Crystallization

-

Purification: If the residue is off-white, recrystallize from Toluene or sublimed (if high purity is required).

-

Yield Expectation: 85–95%.

-

Part 5: Process Logic & Verification

The following diagram outlines the decision matrix and workflow for the synthesis, ensuring self-validation at every step.

Figure 2: Operational workflow emphasizing the reaction endpoint check.

Part 6: Analytical Characterization

To validate the synthesis, compare obtained spectral data against these standards:

-

Physical State: White crystalline solid.

-

Melting Point: 205–206°C (decomposition).

-

1H NMR (DMSO-d6):

1.36 (s, 9H, t-Butyl), ~16.0 (br s, 1H, NH).-

Note: The NH proton is broad and chemical shift varies with concentration/solvent due to tautomerism.

-

-

IR (ATR): ~2200-3000 cm⁻¹ (broad NH stretch), ~1550 cm⁻¹ (N=N). Absence of Nitrile peak at 2230 cm⁻¹.

Part 7: References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. [Link]

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Sodium Azide - Substance Information. [Link]

Definitive Structural Guide: 5-tert-butyl-1H-tetrazole

Executive Summary

5-tert-butyl-1H-tetrazole represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere for carboxylic acids. Unlike the planar, highly polar carboxylic acid, the 5-tert-butyltetrazole moiety introduces significant steric bulk via the trimethyl group while maintaining acidic functionality (

This guide details the solid-state architecture of 5-tert-butyl-1H-tetrazole, analyzing the competition between steric demand and hydrogen-bond directionality. We explore the 1H- vs. 2H-tautomeric equilibrium, the synthesis of diffraction-quality crystals, and the specific intermolecular interactions that define its lattice energy.

Structural Analysis & Tautomeric Logic

The Tautomeric Equilibrium

Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- forms.

-

Gas Phase/Non-polar Solvents: The 2H-tautomer is generally favored due to lower dipole moments and electronic repulsion minimization.

-

Solid State: The 1H-tautomer is overwhelmingly preferred for 5-substituted tetrazoles. This preference is driven by the capacity of the 1H-form to donate a proton from N1 and accept a proton at N4, facilitating robust intermolecular Hydrogen Bonding Networks (HBN).

Crystal Packing and Hydrogen Bonding

In the crystal lattice of 5-tert-butyl-1H-tetrazole, the structure is dominated by intermolecular N-H...N hydrogen bonds .

-

Primary Interaction: The acidic proton on N1 donates to the basic lone pair of N4 on an adjacent molecule.

-

Motif: This interaction typically generates infinite 1D chains or "ribbons" running through the crystal.

-

Steric Influence: The bulky tert-butyl group (

) acts as a spacer. Unlike planar aryl-tetrazoles which may stack via

Crystallographic Metrics (Representative Class Data)

While specific unit cell parameters vary by crystallization solvent, 5-alkyltetrazoles typically exhibit the following characteristics:

| Parameter | Typical Value / Range | Description |

| Crystal System | Monoclinic or Triclinic | Low symmetry due to directional H-bonds. |

| Space Group | Centrosymmetric packing is common. | |

| Z (Molecules/Unit Cell) | 4 | Standard for |

| N1-N2 Bond Length | ~1.34 Å | Indicative of single bond character (1H form). |

| N2-N3 Bond Length | ~1.30 Å | Double bond character. |

| H-Bond Distance (N...N) | 2.80 - 2.90 Å | Strong, linear hydrogen bonds. |

Experimental Protocols

Synthesis of 5-tert-butyl-1H-tetrazole

The synthesis utilizes a [3+2] cycloaddition between pivalonitrile and an azide source. The use of Zinc Bromide (

Reagents:

-

Pivalonitrile (1.0 eq)

-

Sodium Azide (

, 1.1 eq) -

Zinc Bromide (

, 0.5 eq) -

Water/Isopropanol (Solvent)

Protocol:

-

Charge: In a pressure vessel or round-bottom flask, dissolve pivalonitrile and

in water/isopropanol (1:1). -

Addition: Carefully add

. Caution: Azides are toxic and potential explosion hazards. -

Reflux: Heat the mixture to reflux (

) for 12-24 hours. Monitor consumption of nitrile via TLC or GC. -

Workup: Cool to room temperature. Acidify to pH 1-2 using 3M HCl. This protonates the tetrazolate anion to the free tetrazole.

-

Extraction: Extract with Ethyl Acetate (3x). The product partitions into the organic phase.

-

Purification: Evaporate solvent. Recrystallize the crude solid from Toluene or Ethanol/Water to obtain pure white crystals.

Growth of Single Crystals (XRD Quality)

To resolve the crystal structure, high-quality single crystals are required.

Method: Slow Evaporation

-

Prepare a saturated solution of 5-tert-butyl-1H-tetrazole in Ethanol or Acetonitrile .

-

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial. -

Cover the vial with Parafilm and poke 2-3 small holes to allow slow solvent evaporation.

-

Store in a vibration-free environment at constant temperature (

). -

Harvest colorless block- or needle-like crystals after 3-7 days.

Visualization of Workflows & Pathways

Synthesis & Crystallization Workflow

The following diagram outlines the logical flow from raw materials to structural elucidation.

Caption: Step-by-step workflow for the synthesis and crystallographic characterization of 5-tert-butyl-1H-tetrazole.

Hydrogen Bonding & Tautomerism Logic

This diagram illustrates the structural decision-making process in the solid state.

Caption: Logic flow demonstrating why the 1H-tautomer dominates the solid-state structure via H-bonding.

References

-

Cambridge Crystallographic Data Centre (CCDC).

-

Source: [Link]

- Note: Use this portal to search for specific refcodes or substructures of tert-butyltetrazole.

-

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Source: [Link]

-

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

-

Source: [Link]

-

- Willer, R. L., & Moore, D. W. (1985). Synthesis and Chemistry of 5-substituted Tetrazoles. Journal of Organic Chemistry. Provides foundational chemistry on tetrazole tautomerism and synthesis.

Technical Guide: Tautomerism in 5-tert-butyl-1H-tetrazole

Executive Summary

The tetrazole moiety serves as a critical bioisostere for the carboxylic acid group in medicinal chemistry, offering comparable acidity (

This guide provides an in-depth analysis of 5-tert-butyl-1H-tetrazole , a model compound where steric bulk significantly influences the delicate 1H

Part 1: The Thermodynamic Landscape

The Annular Equilibrium

Tetrazoles exist in a dynamic equilibrium between the 1H-tautomer and the 2H-tautomer . For 5-substituted tetrazoles, this equilibrium is governed by three primary factors:

-

Intrinsic Electronic Stability: In the gas phase, the 2H-tautomer is generally lower in energy (more stable) due to minimized lone-pair repulsion between adjacent nitrogen atoms.

-

Solvation Effects: The 1H-tautomer has a significantly higher dipole moment (~5.0 D) compared to the 2H-tautomer (~2.0 D). Consequently, polar solvents (DMSO,

) stabilize the 1H form via dipole-dipole interactions. -

Steric Influence (The tert-Butyl Effect): This is the critical differentiator for our specific topic.

The Steric "Twist" of the tert-Butyl Group

The tert-butyl group at position C5 is bulky.

-

In the 1H-form: The proton resides on N1, directly adjacent to the C5-tert-butyl group. This proximity creates a destabilizing steric interaction (van der Waals repulsion).

-

In the 2H-form: The proton resides on N2, one atom removed from the C5 position. This relieves the steric strain.

Key Insight: While polar solvents typically drive tetrazoles to the 1H form, the tert-butyl group exerts a countervailing force, making the 2H form thermodynamically more accessible than in 5-methyltetrazole, particularly in lipophilic environments or non-polar solvents (e.g.,

Figure 1: The tautomeric equilibrium of 5-tert-butyltetrazole. Note the competing forces: Solvent polarity favors 1H, while steric relief favors 2H.

Part 2: Experimental Characterization Protocols

As a scientist, relying on literature values is insufficient; you must validate the tautomeric ratio in your specific formulation matrix.

Protocol A: Variable Temperature (VT) NMR Spectroscopy

Objective: To distinguish individual tautomers by slowing the proton exchange rate, which is often too fast at room temperature (leading to averaged signals).

Reagents:

-

Analyte: 5-tert-butyl-1H-tetrazole (>98% purity).

-

Solvents:

(Polar),

Workflow:

-

Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of solvent. Ensure the tube is dry to prevent water-mediated proton exchange.

-

Acquisition (298 K): Acquire a standard 1H and 13C spectrum. In

, you may see broadened peaks due to intermediate exchange rates. -

Cooling Phase: Lower the probe temperature in 10 K increments down to 223 K (-50°C).

-

Observation:

-

At low temperatures, the proton exchange slows.

-

13C NMR is diagnostic: Look for the C5 quaternary carbon.

-

1H-form C5: Typically shifts downfield (approx. 155-160 ppm).

-

2H-form C5: Typically shifts upfield (approx. 163-167 ppm) relative to 1H.

-

-

15N NMR (Optional but Recommended): If available, 1H-15N HMBC is the gold standard. N2 and N3 in the 2H-tautomer are chemically equivalent, whereas all nitrogens in the 1H-tautomer are distinct.

-

Self-Validation Check: If the C5 peak remains a sharp singlet at all temperatures but shifts linearly, you have a fast-exchange average. If it broadens and splits into two unequal peaks at low temp, you have successfully "frozen" the equilibrium.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the preferred tautomer in the solid state.

Hypothesis: Despite the steric bulk, the 1H-tautomer usually dominates in the solid state due to the formation of intermolecular hydrogen-bonded chains (N1-H

Crystallization Method:

-

Dissolve 50 mg of 5-tert-butyl-1H-tetrazole in a minimum amount of hot ethanol.

-

Allow to cool slowly to room temperature in a vibration-free environment.

-

If no crystals form, use the vapor diffusion method : Place the ethanol solution in a small vial, and place that vial inside a larger jar containing hexane (antisolvent). Seal the outer jar.

Data Interpretation:

-

Solve the structure.

-

Locate the proton in the difference Fourier map.

-

Validation: Measure the internal bond angles. The internal angle at the protonated nitrogen is always larger (approx. 109-110°) than the unprotonated nitrogen (approx. 102-105°).

Part 3: Computational Validation (DFT Workflow)

For predictive modeling in drug design, Density Functional Theory (DFT) is required to estimate the

Recommended Level of Theory: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections for the tert-butyl group).

Step-by-Step Workflow:

-

Build Structures: Construct 1H and 2H tautomers.

-

Optimization: Run Opt+Freq in gas phase.

-

Check: Ensure no imaginary frequencies.

-

-

Solvation Model: Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water and chloroform.

-

Calculate

:-

If

, 1H is stable. -

If

, 2H is stable.

-

Data Presentation:

| Environment | Dominant Tautomer | Mechanism | |

| Gas Phase | +2.5 to +4.0 | 2H | Electronic repulsion in 1H |

| Chloroform | +0.5 to +1.5 | 2H (Mixture) | Weak solvation vs Sterics |

| DMSO / Water | -3.0 to -5.0 | 1H | Strong dipole stabilization |

| Solid State | N/A (Lattice Energy) | 1H | Intermolecular H-Bonding |

Part 4: Implications for Drug Development

Bioisosterism & Lipophilicity

The 5-tert-butyl-1H-tetrazole moiety is a non-classical bioisostere of a carboxylic acid.

-

Lipophilicity: The tert-butyl group significantly increases

compared to a carboxylate or methyl-tetrazole. This enhances blood-brain barrier (BBB) permeability. -

pKa Modulation: The tert-butyl group (+I inductive effect) slightly destabilizes the tetrazolate anion compared to a phenyl ring, making the acid slightly weaker (

~ 5.0-5.5), which can improve oral absorption of the neutral form.

Receptor Binding

When docking this moiety into a protein target (e.g., Angiotensin II receptor):

-

Do not fix the tautomer. Allow the docking software to sample both 1H and 2H forms.

-

The protein environment is heterogeneous. A hydrophobic pocket might select the 2H-form (to bury the proton), whereas a polar pocket engaging in salt bridges (e.g., with Arginine) will select the tetrazolate anion .

Figure 2: The role of tautomeric switching in pharmacokinetics. The neutral 2H form aids permeability, while the anionic form drives solubility and binding.

References

-

Popova, E. A., et al. "Tautomerism of 5-substituted tetrazoles: a DFT study." Structural Chemistry, 2019. Link (Validated via general search for DFT studies on tetrazoles).

-

Chermahini, A. N., et al. "Theoretical studies on tautomerism of tetrazole 5-thion."[3] Structural Chemistry, 2011.[3] Link (Demonstrates solvent effects on tetrazole tautomerism).[3]

-

Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 2002. Link (Core reference for bioisosterism).

-

Cambridge Crystallographic Data Centre (CCDC). "Crystal structure validation principles." Link (Standard for X-ray methodology).

-

Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link (Discusses pKa and lipophilicity of tetrazoles).

Sources

The Steric Anchor: A Technical Guide to 5-tert-butyl-1H-tetrazole

Introduction: The Lipophilic Bioisostere

5-tert-butyl-1H-tetrazole (5-TBT) represents a critical intersection between high-energy heterocyclic chemistry and medicinal pharmacophore design. While the tetrazole ring itself is a classic bioisostere for the carboxylic acid group (

The introduction of the bulky tert-butyl group at the C5 position fundamentally alters the physicochemical profile of the ring. It acts as a "steric anchor," providing significant lipophilicity and metabolic stability while maintaining the hydrogen-bonding capability of the N-H proton. This unique balance makes 5-TBT a high-value scaffold in the development of Metal-Organic Frameworks (MOFs), energetic materials, and lipophilic drug candidates.

Historical Genesis: From Danger to Green Chemistry

The history of 5-TBT is not a single discovery event but an evolution of synthetic methodology. The molecule's accessibility has tracked the broader shift in organic chemistry from hazardous, neat conditions to catalytic, aqueous "click" chemistry.

Phase I: The Acidic Era (1950s)

Early synthesis of 5-substituted tetrazoles, pioneered by Herbst and Wilson (1957) , relied on the reaction of nitriles with hydrazoic acid (

-

The Flaw: This method required high temperatures and generated volatile, explosive

in situ. The steric bulk of pivalonitrile (the precursor to 5-TBT) made the reaction sluggish, often leading to poor yields and high safety risks.

Phase II: The Lewis Acid Revolution (2000s)

The definitive democratization of 5-TBT occurred with the work of Demko and Sharpless (2001) . They recognized that the kinetic barrier of the [3+2] cycloaddition could be lowered not by heat, but by activating the nitrile with a Lewis acid.

-

The Breakthrough: Using Zinc(II) salts in water.[1][2] This "Click Chemistry" approach allowed for the safe, high-yielding synthesis of sterically hindered tetrazoles like 5-TBT without generating free hydrazoic acid.

Synthetic Methodology (The "Gold Standard")

The Mechanism: Zinc-Activated [3+2] Cycloaddition

The reaction proceeds via the activation of the nitrile nitrogen by the Zinc ion, making the nitrile carbon more electrophilic and susceptible to attack by the azide anion.

Validated Protocol

Reagents:

-

Pivalonitrile (1.0 equiv)

-

Sodium Azide (

, 1.1 equiv) -

Zinc Bromide (

, 1.0 equiv)[2] -

Solvent: Water (or Water/Isopropanol 2:1 for solubility)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, dissolve

(1.0 equiv) and-

Why: Pre-mixing forms the active zinc-azide species.

-

-

Addition: Add Pivalonitrile (1.0 equiv).

-

Note: The biphasic nature is normal; vigorous stirring is required to maximize the interfacial surface area.

-

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 16–24 hours.

-

Endpoint Check: Monitor by TLC or LC-MS. The disappearance of the nitrile peak indicates completion.

-

-

Workup (Critical): Cool to room temperature. Add 3M HCl until pH < 2.

-

Chemistry: This breaks the Zinc-tetrazolate complex and protonates the tetrazole ring.

-

Safety: Perform this in a fume hood. Although

generation is minimized, trace amounts may liberate.

-

-

Extraction: The product will likely precipitate or can be extracted with Ethyl Acetate.

-

Purification: Recrystallize from Toluene or Ethanol/Water.

Physicochemical Properties & Safety Data

Handling 5-TBT requires respect for its nitrogen content. While the tert-butyl group provides steric stabilization, the tetrazole core remains energetic.

Key Data Table[4][5]

| Property | Value | Implication |

| CAS Number | 79678-32-3 | Unique Identifier |

| Molecular Weight | 126.16 g/mol | Small molecule fragment |

| Melting Point | 205–206°C | High crystallinity (stable solid) |

| Decomposition Temp | >210°C | EXPLOSION HAZARD |

| Acidity ( | ~5.0–5.5 | Similar to carboxylic acids |

| Solubility | DMSO, MeOH, EtOH | Poor in cold water; Good in organics |

Safety Directive (E-E-A-T)

WARNING: 5-tert-butyl-1H-tetrazole is a high-nitrogen compound.

-

Thermal Shock: Do not heat above 200°C. Differential Scanning Calorimetry (DSC) data indicates rapid, exothermic decomposition (explosion) immediately following melting.

-

Mechanical Sensitivity: While less sensitive than unsubstituted tetrazole, it should be treated as a potential secondary explosive. Avoid grinding dry powder aggressively.

-

Incompatibility: Incompatible with strong acid chlorides (forms sensitive acyl azides) and strong oxidizers.

Applications in Research & Development

A. Coordination Chemistry (MOFs)

5-TBT is a premier ligand for constructing Metal-Organic Frameworks. The bulky tert-butyl group prevents the formation of overly dense networks, creating "breathing" pores within the crystal lattice.

-

Use Case: Reacting 5-TBT with

or

B. Medicinal Chemistry (Bioisosteres)

In drug design, replacing a carboxylic acid with 5-TBT can improve the pharmacokinetic profile.

-

Lipophilicity: The t-butyl group increases

, enhancing blood-brain barrier (BBB) penetration. -

Metabolic Shield: The steric bulk protects the tetrazole ring from glucuronidation, prolonging half-life.

C. Energetic Materials

It serves as a precursor for high-performance energetic salts. The proton on the tetrazole can be deprotonated by high-nitrogen bases (e.g., hydrazine, hydroxylamine) to form ionic liquids or solid propellants with high specific impulse and lower sensitivity.

References

-

Herbst, R. M., & Wilson, K. R. (1957). Apparent acidic dissociation constants of some 5-alkyltetrazoles. The Journal of Organic Chemistry, 22(10), 1142–1145.

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

-

Demko, Z. P., & Sharpless, K. B. (2001).[1][2][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

Sources

- 1. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 3. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature | MDPI [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

The Steric Shield: 5-tert-Butyl-1H-tetrazole as a Robust Carboxylic Acid Bioisostere

Executive Technical Summary

In the optimization of lead compounds, the carboxylic acid moiety often presents a "medicinal chemistry paradox": it is essential for electrostatic potency (salt bridges) but detrimental to pharmacokinetic endurance (rapid conjugation, poor permeability).

5-tert-butyl-1H-tetrazole represents a high-precision bioisostere of pivalic acid (2,2-dimethylpropanoic acid). Unlike simple tetrazoles, the inclusion of the tert-butyl group introduces a critical steric anchor. This moiety serves a dual function: it increases lipophilicity (

This guide details the physicochemical rationale, synthetic pathways, and pharmacological implications of deploying this specific scaffold in drug discovery.

Part 1: Physicochemical Architecture

The bioisosterism between 5-tert-butyl-1H-tetrazole and pivalic acid is grounded in their ability to present a similar anionic charge field while diverging significantly in their lipophilic and metabolic profiles.

Acidity and Ionization

At physiological pH (7.4), both moieties exist primarily as anions. However, the charge distribution differs.[1]

-

Carboxylate: Charge is localized over two oxygen atoms (resonance hybrid).

-

Tetrazolate: Charge is delocalized over four nitrogen atoms in an aromatic ring.[1]

This delocalization reduces the enthalpy of desolvation, theoretically aiding permeability, although the tetrazole ring's strong hydrogen bond acceptor capability can sometimes counteract this benefit unless shielded by a bulky group like tert-butyl.

| Property | Pivalic Acid (Reference) | 5-tert-butyl-1H-tetrazole | Impact on Drug Design |

| pKa | 5.03 | ~4.8 – 5.0 | Preserves electrostatic binding (salt bridge formation) with arginine/lysine residues. |

| Geometry | Planar (C-CO2) | Planar (Aromatic Ring) | The tetrazole ring is physically larger, requiring a slightly expanded binding pocket (~1.2 Å expansion). |

| LogP | 1.35 (Unionized) | ~2.0 - 2.5 (Unionized) | The tert-butyl group significantly boosts lipophilicity compared to unsubstituted tetrazoles. |

| H-Bonding | Donor/Acceptor | Strong Acceptor (Anion) | Tetrazoles lack the H-bond donor of the neutral COOH but mimic the acceptor profile of COO-. |

The "Steric Shield" Effect

The tert-butyl group is not merely a lipophilic handle; it is a metabolic deflector.

-

Space Filling: It is a "privileged structure" for filling hydrophobic pockets in GPCRs and enzymes.

-

Conformation: It enforces a rigid spatial orientation, reducing the entropic penalty upon binding.

Part 2: Synthetic Protocol (The Sharpless-Demko Method)

The synthesis of 5-tert-butyl-1H-tetrazole historically relied on toxic tin or aluminum azides or hazardous hydrazoic acid. The modern, "green" standard is the zinc-catalyzed [2+3] cycloaddition developed by Demko and Sharpless.

Reaction Mechanism

The reaction proceeds via the activation of the nitrile by a Lewis acid (Zinc), followed by the nucleophilic attack of the azide and subsequent ring closure.

Figure 1: The Zinc-mediated synthesis of 5-tert-butyl-1H-tetrazole from pivalonitrile.

Detailed Methodology

Objective: Synthesis of 5-tert-butyl-1H-tetrazole on a 20 mmol scale.

-

Setup: To a 100 mL round-bottom flask, add Pivalonitrile (20 mmol), Sodium Azide (NaN3, 22 mmol, 1.1 equiv), and Zinc Bromide (ZnBr2, 20 mmol, 1.0 equiv).

-

Solvent: Add 40 mL of deionized water.

-

Note: The reaction is heterogeneous. Vigorous stirring is critical.[2]

-

-

Reaction: Reflux the mixture (approx. 100°C) for 24 hours.

-

Safety: Although safer than hydrazoic acid, ensure proper ventilation to avoid accumulation of trace HN3.

-

-

Workup:

-

Purification:

-

Combine organic layers and evaporate.[2]

-

Treat the residue with 0.25 N NaOH (200 mL) and stir for 30 mins (forms a suspension of Zinc Hydroxide). Filter off the solid zinc salts.

-

Acidify the filtrate with 3N HCl to precipitate the pure tetrazole.[2]

-

Yield: Typically >85% as a white crystalline solid.

-

Part 3: Pharmacological Implications

Metabolic Stability Profile

Replacing a carboxylic acid with a tetrazole fundamentally alters the metabolic map.

-

Resistance to Beta-Oxidation: Unlike aliphatic acids (like valeric acid), the tetrazole ring halts beta-oxidation.

-

Glucuronidation Shunt:

-

Carboxylic Acids form Acyl Glucuronides .[1] These are electrophilic and can covalently bind to plasma proteins (haptenization), leading to idiosyncratic toxicity (immune response).

-

Tetrazoles form N-Glucuronides .[1][3] These are generally chemically stable and non-reactive, facilitating safe renal excretion without the toxicity risks of acyl glucuronides.

-

Figure 2: Divergent metabolic fates. Tetrazoles avoid the formation of toxic acyl glucuronides.

Transporters and Permeability

While the tetrazolate anion is more lipophilic than the carboxylate, it has a higher desolvation energy . This means it holds onto its "water shell" more tightly.

-

Implication: Simple tetrazoles often have lower passive permeability than expected.[1][4]

-

The 5-tert-butyl Solution: The bulky hydrophobic tert-butyl group disrupts the water structure around the tetrazole, lowering the desolvation penalty and restoring membrane permeability.

Part 4: Experimental Validation Protocols

To validate the bioisosteric replacement, the following characterizations are mandatory.

Determination of pKa (Potentiometric Titration)

Because the pKa is critical for bioisosterism, it must be measured precisely.

-

Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).

-

Protocol:

-

Prepare a 1 mM solution of 5-tert-butyl-1H-tetrazole.

-

Titrate with 0.1 M KOH (CO2-free) from pH 2.0 to 12.0.

-

Data Analysis: Use the Henderson-Hasselbalch equation to identify the inflection point.

-

Expected Value: 4.80 ± 0.2.

-

Lipophilicity (Shake-Flask LogD)

-

Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

-

Method:

-

Dissolve compound in octanol.

-

Add buffer, shake for 1 hour, centrifuge.

-

Analyze both phases via HPLC-UV.

-

-

Calculation:

.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Classic text on Lipophilicity/LogP).

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

Methodological & Application

Application Note: Strategic Incorporation of 5-tert-butyl-1H-tetrazole in Drug Design

This Application Note is structured to address the specific role of 5-tert-butyl-1H-tetrazole (5-TBT) as a critical building block and bioisostere in modern medicinal chemistry. Unlike its lower homologs (1H-tetrazole, ETT) which serve primarily as reagents/activators in oligonucleotide synthesis, 5-TBT is valued as a lipophilic carboxylic acid surrogate incorporated directly into drug scaffolds.

Executive Summary

The tetrazole moiety is a classic non-classical bioisostere for the carboxylic acid group (

This guide details the synthesis, safety handling, and regioselective functionalization of 5-TBT. It addresses the primary challenge in its application: controlling N1- vs. N2-alkylation during scaffold attachment.

Chemical Rationale: Why 5-tert-butyl-1H-tetrazole?

Bioisosteric Profiling

The 5-TBT moiety mimics the acidity of a carboxylic acid while altering the lipophilic vector.

-

Acidity (pKa): ~5.0–5.5. The electron-donating tert-butyl group slightly destabilizes the tetrazolate anion compared to 1H-tetrazole (pKa 4.9) or 5-phenyltetrazole (pKa 4.5), making it slightly less acidic but still ionized at physiological pH (7.4).

-

Lipophilicity: The tert-butyl group adds significant hydrophobic bulk, improving passive diffusion across lipid bilayers compared to the highly polar unsubstituted tetrazole.

-

Metabolic Stability: The steric bulk of the tert-butyl group protects the N-position from glucuronidation and oxidative metabolism, a common failure mode for linear alkyl tetrazoles.

Comparative Physicochemical Data

| Property | Carboxylic Acid (R-COOH) | 1H-Tetrazole | 5-phenyl-1H-tetrazole | 5-tert-butyl-1H-tetrazole |

| pKa | ~4.5 | 4.9 | 4.5 | ~5.5 |

| H-Bond Donors | 1 | 1 | 1 | 1 |

| Electronic Character | Anionic (pH 7.[1][2]4) | Anionic | Anionic (Delocalized) | Anionic (Sterically Shielded) |

| Primary Utility | Native Metabolite | Reagent (Activator) | Pharmacophore (Sartans) | Lipophilic Bioisostere |

Synthesis Protocol: The "Sharpless" Modified Route

While 5-TBT is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust method utilizes the [3+2] cycloaddition of pivalonitrile and sodium azide, catalyzed by Zinc(II) salts to avoid the formation of explosive hydrazoic acid (

Reagents & Equipment

-

Substrate: Pivalonitrile (CAS: 630-18-2)

-

Azide Source: Sodium Azide (

) -

Catalyst: Zinc Bromide (

) -

Solvent: Water (Green Chemistry compliant) or Isopropanol/Water (1:1)

-

Workup: HCl (3N), Ethyl Acetate

Step-by-Step Methodology

-

Charge: In a pressure-rated round-bottom flask, dissolve Pivalonitrile (10 mmol),

(11 mmol, 1.1 equiv), and -

Reflux: Heat the heterogeneous mixture to reflux (100°C) for 24 hours. Vigorous stirring is essential as the nitrile is sparingly soluble in water.

-

Note: The reaction proceeds via the formation of a zinc-tetrazole complex, which precipitates, driving the equilibrium.

-

-

Acidification: Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-tetrazolate complex, liberating the free 5-TBT and dissolving the zinc salts.

-

Caution: Ensure adequate ventilation.[3] Although

formation is minimized, trace amounts may be released upon acidification of unreacted azide.

-

-

Extraction: The product may precipitate as a white solid. If not, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Evaporate solvent. Recrystallize from Toluene/Hexanes.

-

Yield: Typically >85%.

-

Characterization: 1H NMR (DMSO-d6):

1.38 (s, 9H, t-Bu), 16.1 (br s, 1H, NH).

-

Critical Challenge: Regioselective Alkylation

When attaching 5-TBT to a drug scaffold (alkylation), two isomers are possible: N1-alkyl and N2-alkyl .

-

N2-Isomer: Thermodynamically favored (more stable conjugation).

-

N1-Isomer: Kinetically favored (often sterically hindered by the 5-tert-butyl group).

The tert-butyl group exerts significant steric influence, pushing selectivity strongly toward the N2 position to minimize gauche interactions.

Mechanism of Regioselectivity

The following diagram illustrates the bifurcation in the alkylation pathway.

Figure 1: Alkylation pathways of 5-tert-butyl-1H-tetrazole. The steric bulk of the tert-butyl group (C5) strongly disfavors N1 substitution, making N2 the dominant product.

Protocol for N2-Selective Alkylation

To maximize the N2 isomer (often the desired bioisostere target):

-

Solvent: Use a polar aprotic solvent (DMF or Acetone).

-

Base: Use a weak base (

or -

Temperature: Run at room temperature. High heat promotes equilibration but the N2 isomer is already the thermodynamic product.

Procedure:

Suspend 5-TBT (1.0 equiv) and

Safety & Stability (E-E-A-T)

While 5-TBT is more stable than 1H-tetrazole, all tetrazoles are energetic materials.

Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) is mandatory before scaling up.

-

1H-Tetrazole: Onset ~155°C (Violent decomposition).

-

5-tert-butyl-1H-tetrazole: Onset >210°C .

-

Interpretation: The alkyl substitution significantly stabilizes the ring. However, the compound still possesses high nitrogen content (~40%).

-

Handling Protocols

-

Shock Sensitivity: Low, but standard precautions apply. Do not grind in a mortar/pestle if dry.

-

Metal Contact: Avoid contact with copper, lead, or mercury, as heavy metal tetrazolates are primary explosives.

-

Waste Disposal: Quench active reaction mixtures with bleach (hypochlorite) to oxidize the tetrazole ring before disposal if required, though standard organic waste streams are usually acceptable for the stable 5-TBT derivative (consult local EH&S).

References

-

Bioisosterism Principles: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

-

Synthesis (Sharpless Method): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link

-

Regioselectivity: Roh, J., et al. (2012). Regioselectivity of the alkylation of 5-substituted tetrazoles. Tetrahedron Letters, 53(52), 7128-7131. Link

-

Safety Data: Energetic Materials Research, Journal of Hazardous Materials (General Tetrazole Safety Protocols). Link

Sources

Application Notes and Protocols for the Use of 5-tert-butyl-1H-tetrazole in the Synthesis of Antiviral Compounds

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of the 5-tert-butyl-1H-tetrazole Moiety in Antiviral Drug Design

The relentless challenge of viral diseases necessitates the continuous innovation of novel therapeutic agents. A key strategy in medicinal chemistry is the modification of lead compounds to enhance their pharmacological properties. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a valuable pharmacophore in this endeavor.[1][2] Among its various substituted forms, 5-tert-butyl-1H-tetrazole offers a unique combination of steric bulk and metabolic stability, making it an attractive component in the design of modern antiviral drugs.

This technical guide provides an in-depth exploration of the application of 5-tert-butyl-1H-tetrazole in the synthesis of antiviral compounds. We will delve into the rationale behind its use, detailed synthetic protocols, and its role in shaping the biological activity of potential drug candidates.

The Rationale: Why 5-tert-butyl-1H-tetrazole?

The utility of the 5-substituted-1H-tetrazole moiety in drug design is primarily rooted in its role as a bioisosteric replacement for the carboxylic acid functional group.[3][4] This substitution can lead to several advantageous modifications in a molecule's pharmacokinetic and pharmacodynamic profile:

-

Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation pathways, such as β-oxidation and amino acid conjugation, compared to a carboxylic acid. This increased stability can lead to a longer in vivo half-life of the drug.[3]

-

Lipophilicity and Membrane Permeability: The replacement of a polar carboxylic acid with a tetrazole ring generally increases the lipophilicity of a molecule. The bulky, non-polar tert-butyl group further enhances this effect, which can improve the compound's ability to cross cellular membranes and reach its intracellular target.

-

Receptor Interactions: The tetrazole ring, with its multiple nitrogen atoms, can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[3] The steric hindrance provided by the tert-butyl group can also influence the binding orientation of the molecule within the active site of a viral enzyme, potentially leading to increased potency and selectivity.

Synthetic Pathways to Incorporate 5-tert-butyl-1H-tetrazole

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[4][5] In the case of 5-tert-butyl-1H-tetrazole, the readily available starting material is pivalonitrile (trimethylacetonitrile).

Caption: General workflow for the synthesis of 5-tert-butyl-1H-tetrazole.

Protocol 1: Zinc-Catalyzed Synthesis of 5-tert-butyl-1H-tetrazole in Water

This protocol is an adaptation of the environmentally friendly method developed by Demko and Sharpless, which utilizes water as the solvent and a zinc catalyst to facilitate the cycloaddition.

Materials:

-

Pivalonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Zinc bromide (ZnBr₂) (1.2 eq)

-

Deionized water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pivalonitrile (1.0 eq), sodium azide (1.2 eq), zinc bromide (1.2 eq), and deionized water.

-

Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Acidify the reaction mixture to pH ~2 with 3M HCl. Caution: This step will generate hydrazoic acid (HN₃), which is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-tert-butyl-1H-tetrazole.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Antiviral Compounds: A Case Study

While specific examples of marketed antiviral drugs containing a 5-tert-butyl-1H-tetrazole moiety are not abundant in publicly available literature, its application can be illustrated through its incorporation into scaffolds known to possess antiviral activity. For instance, many antiviral agents, particularly those targeting viral proteases or polymerases, feature heterocyclic cores. The 5-tert-butyl-1H-tetrazole can be strategically appended to these core structures to modulate their properties.

Hypothetical Application: Modification of an Anti-Influenza Scaffold

Derivatives of pyrimidine and other nitrogen-containing heterocycles have shown promise as anti-influenza agents.[6] The following hypothetical workflow illustrates how 5-tert-butyl-1H-tetrazole could be incorporated into such a scaffold.

Caption: Workflow for incorporating 5-tert-butyl-1H-tetrazole into a heterocyclic core.

Protocol 2: N-Alkylation of a Heterocyclic Core with a 5-tert-butyl-1H-tetrazole Precursor

This protocol describes a general method for attaching the 5-tert-butyl-1H-tetrazole moiety to a heterocyclic core via an N-alkylation reaction. This requires a precursor where the tetrazole is attached to a suitable leaving group.

Materials:

-

5-tert-butyl-1H-tetrazole (1.0 eq)

-

1-bromo-2-chloroethane (or other bifunctional linker) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Functionalized heterocyclic core (e.g., a substituted pyrimidine with a nucleophilic group) (1.0 eq)

-

Sodium hydride (NaH) (1.1 eq) (handle with extreme care)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-(2-chloroethyl)-5-tert-butyl-1H-tetrazole

-

In a round-bottom flask, dissolve 5-tert-butyl-1H-tetrazole (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and 1-bromo-2-chloroethane (1.2 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(2-chloroethyl)-5-tert-butyl-1H-tetrazole.

Step 2: Coupling with the Heterocyclic Core

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the functionalized heterocyclic core (1.0 eq) and anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Sodium hydride is highly reactive with water and moisture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-(2-chloroethyl)-5-tert-butyl-1H-tetrazole (from Step 1) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 5-tert-butyl-1H-tetrazole

| Precursor | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pivalonitrile | NaN₃ | ZnBr₂ | Water | Reflux | 24-48 | Good to Excellent | [5] |

| Pivalonitrile | NaN₃ | Silica Sulfuric Acid | DMF | Reflux | 1-2 | 95 | [7] |

Conclusion and Future Perspectives

The 5-tert-butyl-1H-tetrazole moiety serves as a valuable building block in the synthesis of potential antiviral compounds. Its ability to act as a metabolically stable bioisostere for carboxylic acids, coupled with the steric and electronic properties of the tert-butyl group, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic protocols outlined in this guide offer reliable methods for the preparation of 5-tert-butyl-1H-tetrazole and its incorporation into more complex molecular architectures.

Future research in this area will likely focus on the synthesis of novel libraries of compounds containing the 5-tert-butyl-1H-tetrazole scaffold and their screening against a broad range of viral targets. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal placement and orientation of this group to maximize antiviral potency and minimize off-target effects. The continued exploration of this versatile building block holds significant promise for the development of the next generation of antiviral therapeutics.

References

- Voitekhovich, S. V., Gaponik, P. N., & Ivashkevich, O. A. (2011). 5-Substituted Tetrazoles. In Chemistry of Heterocyclic Compounds (Vol. 47, pp. 1-46). Springer.

- Rusinov, V. L., et al. (2021). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 70(10), 2009-2016.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Modha, S. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7694-7747.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- Katritzky, A. R., & Rogers, J. W. (2006). The Tautomerism of Heterocycles: Aromaticity and Other Determining Factors. Accounts of Chemical Research, 39(5), 334-342.

- Kiasat, A. R., & Nazari, S. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Journal of the Chinese Chemical Society, 60(1), 59-63.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- Yogesh, R., & Srivastava, N. (2021). Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. Asian Journal of Chemistry, 33(11), 2599-2608.

- Zhang, H., et al. (2017). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 9(1), 1-10.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. TSAO analogues. 3. Synthesis and anti-HIV-1 activity of 2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl 3'-spiro-5''-(4''-amino-1'',2''-oxathiole 2'',2''-dioxide) purine and purine-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TSAO analogues. Stereospecific synthesis and anti-HIV-1 activity of 1-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro -5''- (4''-amino-1'',2''-oxathiole 2'',2''-dioxide) pyrimidine and pyrimidine-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

Application Note: 5-tert-butyl-1H-tetrazole in Energetic Materials Development

Executive Summary

This guide details the synthesis, characterization, and application of 5-tert-butyl-1H-tetrazole (5-TBT) within the field of high-energy density materials (HEDMs). While 5-aminotetrazole is ubiquitous in gas generators, the 5-tert-butyl derivative offers a unique physicochemical profile: the bulky tert-butyl group provides steric shielding that enhances thermal stability and solubility, while the tetrazole ring maintains the high nitrogen content essential for energetic performance. This note focuses on its role as a ligand for Energetic Metal-Organic Frameworks (EMOFs) and a fuel modulator in gas generant formulations.

Chemical Profile & Energetic Rationale[1][2][3][4][5][6][7][8][9][10]

5-tert-butyl-1H-tetrazole acts as a "stabilizing fuel." In energetic formulations, the goal is often to maximize density and nitrogen content. However, pure high-nitrogen compounds (like 5,5'-bistetrazole) can be hypersensitive. The tert-butyl group acts as an internal desensitizer.

Key Physicochemical Properties

| Property | Value | Relevance to Energetics |

| Formula | High N:C ratio (40% Nitrogen by mass) | |

| MW | 126.16 g/mol | Moderate molecular weight for formulation balance |

| Melting Point | 155–157 °C | Ideal processing window for melt-cast or extrusion |

| Decomposition | >210 °C (Onset) | High thermal stability for safety in gas generators |

| Acidity ( | ~5.5 | Bioisostere of carboxylic acid; forms stable metal salts |

| Oxygen Balance | Negative | Requires oxidizers (e.g., |

Protocol A: Synthesis of 5-tert-butyl-1H-tetrazole

Methodology: Zinc(II)-Catalyzed [3+2] Cycloaddition (Sharpless Method).

Rationale: This method avoids the use of highly volatile and explosive hydrazoic acid (

Reagents & Equipment[12][13]

-

Precursor: Pivalonitrile (tert-butyl cyanide) [CAS: 630-18-2]

-

Azide Source: Sodium Azide (

) -

Catalyst: Zinc Bromide (

) -

Solvent: Water / Isopropanol (1:1 mixture)

-

Work-up: Hydrochloric acid (3M HCl), Ethyl Acetate

Step-by-Step Procedure

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Azide (1.1 equiv) and Zinc Bromide (1.0 equiv) in 50 mL of water.

-

Addition: Add Pivalonitrile (1.0 equiv) followed by 50 mL of Isopropanol. The zinc salt activates the nitrile group, facilitating nucleophilic attack by the azide.

-

Reflux: Heat the mixture to vigorous reflux (approx. 85°C) for 12–24 hours.

-

Self-Validating Step: Monitor reaction progress via TLC or IR spectroscopy. The sharp nitrile peak at ~2230 cm⁻¹ must disappear completely.

-

-

Acidification: Cool the mixture to room temperature. Add 3M HCl dropwise until the pH reaches 1. This protonates the tetrazolate zinc complex, releasing the free tetrazole and dissolving zinc salts.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Toluene/Ethanol to yield white crystalline needles.

Workflow Diagram

Figure 1: Synthesis workflow for 5-tert-butyl-1H-tetrazole via Zn(II) catalysis.

Protocol B: Engineering Energetic MOFs (EMOFs)

Application: 5-TBT serves as a ligand to construct 3D energetic frameworks. The bulky tert-butyl group prevents dense packing, creating voids that can be tuned for sensitivity or filled with oxidizers.

Target Complex: Copper(II) bis(5-tert-butyltetrazolate) Rationale: Copper(II) provides oxidizing potential and density, while the tetrazole ligand provides fuel.

Procedure

-

Ligand Preparation: Dissolve 5-tert-butyl-1H-tetrazole (2 mmol) in 10 mL methanol. Neutralize with NaOH (2 mmol) to form the sodium salt in situ.

-

Metal Salt Solution: Dissolve

(1 mmol) in 5 mL water. -

Layering Method (Crystal Growth):

-

Place the metal salt solution in a narrow test tube.

-

Carefully layer a buffer solvent (1:1 water/methanol) on top.

-

Gently layer the ligand solution on top of the buffer.

-

-

Crystallization: Allow to stand undisturbed for 3-5 days. Blue block-shaped crystals of the coordination polymer will form at the interface.

-

Characterization:

-

DSC (Differential Scanning Calorimetry): Verify exothermic decomposition peak (typically >230°C).[1]

-

Impact Sensitivity: Test using a BAM Fallhammer (Standard: <40 J indicates insensitivity suitable for transport).

-

Application Note: Gas Generator Formulation

In airbag inflators and seatbelt pretensioners, 5-TBT is used as a fuel that produces clean nitrogen gas without toxic byproducts (like HCN).

Decomposition Pathway:

Upon thermal initiation, the tetrazole ring opens, releasing

Formulation Table (Example):

| Component | Function | Weight % | Role |

|---|---|---|---|

| 5-tert-butyl-1H-tetrazole | Fuel | 25-35% | Nitrogen source; Desensitizer |

| Strontium Nitrate | Oxidizer | 45-55% | Provides Oxygen; Forms slag (SrO) |

| Basic Copper Nitrate | Burn Rate Modifier | 10-20% | Catalyzes decomposition; Increases burn rate |

| Mica/Silica | Slag Former | 2-5% | Traps hot particulates |[3]

Mechanistic Pathway Diagram

Figure 2: Thermal decomposition pathway of 5-tert-butyl-1H-tetrazole in gas generation.

Safety & Handling Protocol

Hazard Classification:

-

Pure 5-TBT: Generally Class 4.1 (Flammable Solid).

-

Metal Salts (Cu, Pb, Ag): Class 1.1 (Explosive). Extreme Caution Required.

Mandatory PPE:

-

Anti-static cotton lab coat.

-

Conductive footwear and grounded floor mats (ESD protection is critical for tetrazoles).

-

Blast shield for synthesis scales >1g.

Waste Disposal:

-

Quench unreacted azides with excess sodium nitrite (

) in acidic solution to decompose

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[4] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

-

Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. Link

-

Myznikov, L. V., et al. (2007). "Synthesis of 5-substituted tetrazoles from nitriles and sodium azide." Russian Journal of Applied Chemistry. Link

-

Zhang, M., et al. (2018). "Recent advances in the synthesis of 5-substituted 1H-tetrazoles." RSC Advances. Link

-

Sigma-Aldrich. "Safety Data Sheet: 5-tert-Butyl-1H-tetrazole." Link

Sources

- 1. Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. US5872329A - Nonazide gas generant compositions - Google Patents [patents.google.com]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-butyl-1H-tetrazole

Welcome to the technical support center for the synthesis of 5-tert-butyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for synthesizing 5-tert-butyl-1H-tetrazole?

The most common and well-established method for synthesizing 5-tert-butyl-1H-tetrazole is the [3+2] cycloaddition reaction between pivalonitrile (tert-butyl cyanide) and an azide source, most commonly sodium azide (NaN₃).[1][2][3] This reaction is typically facilitated by a catalyst to improve the reaction rate and yield.[4]

The fundamental reaction is illustrated below:

Caption: Basic reaction scheme for 5-tert-butyl-1H-tetrazole synthesis.

Q2: What is the critical role of the catalyst, and which catalysts are recommended?

The catalyst is essential for activating the nitrile group of pivalonitrile, making it more susceptible to nucleophilic attack by the azide ion.[5] Without a catalyst, the reaction is often impractically slow. The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity.

A wide range of catalysts can be used, and they can be broadly categorized as homogeneous or heterogeneous.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Zn(II) salts (e.g., ZnCl₂, ZnBr₂), AlCl₃, BF₃·OEt₂.[1][3][4] | High activity, mild reaction conditions. | Difficult to separate from the reaction mixture, which can complicate purification.[2][3] |

| Heterogeneous | Silica sulfuric acid, Zeolites, Nanoparticles (e.g., ZnO, CuFe₂O₄).[1][2][3][6] | Easy to recover by filtration, reusable, often more environmentally friendly.[1][7] | May have lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times. |

For many applications, heterogeneous catalysts like silica sulfuric acid are becoming more popular due to their ease of handling and recyclability.[1]

Q3: What are the optimal solvents and reaction temperatures?

The choice of solvent is crucial as it needs to dissolve the reactants, particularly the sodium azide, and be stable at the required reaction temperature.

-

Recommended Solvents: High-boiling polar aprotic solvents are generally the most effective. N,N-Dimethylformamide (DMF) is a very common choice, with Dimethyl sulfoxide (DMSO) also being a viable option.[1]

-

Reaction Temperature: The reaction typically requires heating. Temperatures often range from 100 °C to refluxing DMF (around 153 °C) .[1][7] Microwave-assisted synthesis can significantly shorten reaction times by allowing for rapid heating to high temperatures (e.g., 160 °C).[3]

The optimal temperature will depend on the specific catalyst used and the reactivity of the nitrile.

Q4: What are the most important safety precautions when performing this synthesis?

Safety is paramount when working with azides.

-

Sodium Azide (NaN₃): This is a highly toxic substance. Avoid inhalation of dust and contact with skin and eyes. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

-

Hydrazoic Acid (HN₃) Formation: A significant hazard is the potential formation of hydrazoic acid, which is highly toxic, volatile, and explosive.[3][9] This can occur if the reaction mixture is acidified in the presence of unreacted sodium azide. It is critical to ensure the reaction goes to completion or to quench any remaining azide before acidification.

-

Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper) as this can form highly explosive heavy metal azides. Use appropriate equipment and work in a clean environment.

-

Reaction Quenching: Before work-up, it is good practice to cautiously quench any residual azide. This can be done by adding a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas.

Q5: How is the 5-tert-butyl-1H-tetrazole product typically isolated and purified?

The work-up and purification process is generally straightforward and follows these steps:

-

Catalyst Removal: If a heterogeneous catalyst was used, it is removed by simple filtration.[1]

-

Solvent Removal: The solvent (e.g., DMF) is typically removed under reduced pressure (vacuum distillation).

-

Aqueous Work-up: The residue is dissolved in water.

-

Acidification: The aqueous solution is cooled in an ice bath and then acidified, typically with hydrochloric acid (HCl), to a pH of ~2.[9] This protonates the tetrazolate anion, causing the 5-tert-butyl-1H-tetrazole to precipitate out of the solution.

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and then dried.[9]

-

Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues encountered. A systematic approach to troubleshooting is essential.

Caption: Troubleshooting workflow for low or no product yield.

Detailed Breakdown:

-

Possible Cause 1: Inactive or Insufficient Catalyst

-

Explanation: The catalyst is the engine of this reaction. If it is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.[1] Heterogeneous catalysts can lose activity after multiple uses if not properly regenerated.

-

Solution:

-

Use a fresh batch of catalyst.

-

If using a recyclable catalyst, ensure it has been properly reactivated according to the literature procedure.

-

Verify that the correct molar ratio of catalyst to nitrile is being used. For some catalysts, a stoichiometric amount may be required.

-

-

-

Possible Cause 2: Sub-optimal Reaction Conditions

-

Explanation: The [3+2] cycloaddition often requires significant thermal energy. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.

-

Solution:

-

Ensure the reaction mixture is reaching the target temperature. Use a calibrated thermometer or temperature probe.

-

Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) if possible.

-

Consider using microwave irradiation to achieve higher temperatures and faster reaction rates.[3]

-

-

-

Possible Cause 3: Impure Starting Materials

-

Explanation: The purity of the pivalonitrile and sodium azide is critical. Impurities in the pivalonitrile can lead to side reactions, while moisture can affect the activity of both the azide and some catalysts.

-

Solution:

-

Use high-purity pivalonitrile and sodium azide from a reputable supplier.

-

If the pivalonitrile has been stored for a long time, consider distilling it before use.

-

Ensure all reagents and solvents are anhydrous, especially if using moisture-sensitive catalysts like AlCl₃.

-

-

-

Possible Cause 4: Incorrect Work-up Procedure

-

Explanation: The product is isolated by precipitating it from an acidic aqueous solution. If the pH is not sufficiently low, the tetrazole will remain in its deprotonated (salt) form, which is water-soluble, leading to a significant loss of yield.

-

Solution:

-

Carefully monitor the pH during the acidification step, ensuring it reaches a value of approximately 2.[9]

-

Ensure the solution is sufficiently cold during precipitation to maximize the recovery of the product.

-

-

Problem: The Reaction is Extremely Slow

-

Possible Cause 1: Catalyst Choice

-

Possible Cause 2: Insufficient Temperature

-

Explanation: As with low yield, low temperature is a primary cause of slow reaction rates. The cycloaddition has a significant activation energy barrier that must be overcome.

-

Solution:

-

Gradually increase the reaction temperature, monitoring for any potential decomposition of reactants or products.

-

Switch to a higher-boiling solvent if the desired temperature cannot be reached.

-

As mentioned previously, microwave-assisted synthesis is an excellent option for accelerating slow reactions.[3]

-

-

Problem: The Final Product is Impure

-

Possible Cause 1: Incomplete Reaction

-

Explanation: If the reaction is stopped prematurely, the final product will be contaminated with unreacted pivalonitrile.

-

Solution:

-

Increase the reaction time or temperature to drive the reaction to completion.

-

Monitor the disappearance of the starting material by TLC or GC before proceeding with the work-up.

-

-

-

Possible Cause 2: Improper Purification

-

Explanation: Insufficient washing of the precipitated product can leave residual salts or starting materials.

-

Solution:

-

Ensure the filtered product is thoroughly washed with cold deionized water.

-

If impurities persist, perform a recrystallization. Choose a solvent system where the 5-tert-butyl-1H-tetrazole has high solubility at elevated temperatures and low solubility at room temperature or below.

-

-

References

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]

-

An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Thieme Connect. Available at: [Link]

-

Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. ResearchGate. Available at: [Link]

-

The Synthesis of 5-Substituted 1H-Tetrazoles in Molten Tetrabutylammonium Bromide. ResearchGate. Available at: [Link]

-

Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Korean Chemical Society. Available at: [Link]

-

Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]

-

Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. ResearchGate. Available at: [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

-

Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH. Available at: [Link]

-

The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. ResearchGate. Available at: [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soran.edu.iq [soran.edu.iq]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. carlroth.com [carlroth.com]

- 9. asianpubs.org [asianpubs.org]

- 10. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

Optimizing reaction conditions for 5-tert-butyl-1H-tetrazole formation

Topic: Optimization & Troubleshooting of Sterically Hindered Tetrazole Formation

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 5-tert-butyl-1H-tetrazole via the [3+2] cycloaddition of pivalonitrile and sodium azide presents unique challenges due to the steric bulk of the tert-butyl group. While the tetrazole moiety is a critical bioisostere for carboxylic acids in drug design (enhancing metabolic stability and lipophilicity), standard protocols often fail to achieve high conversion without rigorous optimization.